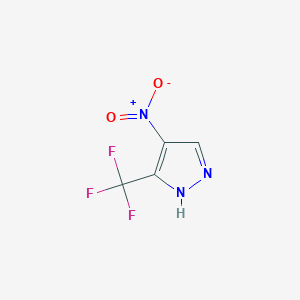

4-nitro-5-(trifluoromethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)3-2(10(11)12)1-8-9-3/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTRSILXQBIOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046462-99-0 | |

| Record name | 4-nitro-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-nitro-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-nitro-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. By leveraging its unique electronic and structural features, this molecule serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. This document will delve into its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical and agrochemical research.[1][2] The inherent features of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, and its conformational stability, make it a privileged structure in drug design.[2] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while a nitro group can act as a key pharmacophore or a synthetic handle for further functionalization.[1] The combination of these functionalities on the pyrazole core in this compound suggests a molecule with significant potential for diverse applications.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| CAS Number | 1046462-99-0 | [3] |

| Molecular Formula | C₄H₂F₃N₃O₂ | [3] |

| Molecular Weight | 181.07 g/mol | [3] |

| pKa | 6.19 ± 0.50 | [3] |

| LogP | 1.3367 | ChemScene |

| Topological Polar Surface Area (TPSA) | 74.5 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Profile (Predicted)

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.[4] The following are predicted spectroscopic data based on the analysis of similar substituted pyrazoles.[4][5]

2.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing a single peak for the C-H proton on the pyrazole ring, likely in the downfield region due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. The N-H proton will likely appear as a broad singlet.

Table 2: Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C3-H | 8.0 - 8.5 | s | Deshielded by adjacent electron-withdrawing groups. |

| N1-H | 10.0 - 12.0 | br s | Chemical shift can be highly dependent on solvent and concentration. |

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C3 | 135 - 140 | d | |

| C4 | 120 - 125 | s | Attached to the nitro group. |

| C5 | 145 - 150 | q | Coupled to three fluorine atoms. |

| CF₃ | 120 - 125 | q | Large C-F coupling constant expected. |

2.1.3. IR Spectroscopy

The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group and the C-F bonds of the trifluoromethyl group.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

| N-H stretch | 3100 - 3500 | Broad band.[4] |

| C-H stretch (aromatic) | 3000 - 3100 | [4] |

| C=N stretch (pyrazole ring) | 1580 - 1650 | [4] |

| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Asymmetric and symmetric stretching.[2][4] |

| C-F stretch | 1100 - 1300 | Strong absorptions. |

2.1.4. Mass Spectrometry

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z = 181.01

-

Key Fragments: Loss of NO₂, loss of CF₃, and fragmentation of the pyrazole ring.

Synthesis and Reactivity

While a specific, optimized synthesis for this compound has not been detailed in readily available literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted pyrazoles.[1][6]

Proposed Synthetic Pathway

A logical approach would involve the nitration of a 5-(trifluoromethyl)-1H-pyrazole precursor. The electron-withdrawing nature of the trifluoromethyl group will direct the incoming nitro group to the C4 position of the pyrazole ring.

Caption: Proposed synthetic route.

3.1.1. Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization for yield and purity.

Step 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole (Precursor)

The precursor can be synthesized through the condensation of a trifluoromethylated 1,3-dicarbonyl compound with hydrazine, a well-established method for pyrazole synthesis.[6]

Step 2: Nitration of 5-(trifluoromethyl)-1H-pyrazole

Causality behind Experimental Choices:

-

Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for deactivating aromatic systems. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing effect of the trifluoromethyl group.

-

Temperature Control: The reaction is highly exothermic and must be cooled to prevent over-nitration and decomposition of the starting material and product. Maintaining a low temperature ensures selectivity for the mono-nitro product.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the reaction by diluting the strong acids and causes the organic product, which is typically insoluble in water, to precipitate out, facilitating its isolation.

Protocol:

-

To a stirred solution of 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (5-10 volumes), cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the pyrazole ring and its electron-withdrawing substituents.

Caption: Key reaction pathways.

-

N-Alkylation and N-Arylation: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce various substituents at the N1 position. This is a common strategy for diversifying the pyrazole scaffold.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This provides a valuable synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, enhanced by the nitro and trifluoromethyl groups, may allow for nucleophilic aromatic substitution reactions under certain conditions, although this is generally less common for pyrazoles.

Applications in Drug Development and Materials Science

The unique combination of a pyrazole core with nitro and trifluoromethyl substituents makes this compound a highly attractive building block in drug discovery and materials science.

Medicinal Chemistry

Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The trifluoromethyl group is a common feature in many modern pharmaceuticals, enhancing their efficacy and pharmacokinetic profiles.[1] The nitro group can also contribute to biological activity or serve as a precursor to other functional groups.

Potential Therapeutic Applications:

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.

-

Antimicrobial Agents: Trifluoromethyl-substituted pyrazoles have shown promising activity against various bacterial and fungal strains.[1]

-

Anti-inflammatory Agents: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Drug discovery process.

Materials Science

The electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of:

-

Energetic Materials: The presence of the nitro group suggests potential applications as a high-energy-density material.[5]

-

Organic Electronics: The electron-deficient nature of the molecule could be exploited in the design of n-type organic semiconductors.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on the safety data for related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

-

Fire Safety: While not expected to be highly flammable, appropriate fire extinguishers should be available.

-

Toxicology: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid ingestion and skin contact.

Conclusion

This compound is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique combination of a pyrazole core with electron-withdrawing nitro and trifluoromethyl groups provides a versatile platform for the design and synthesis of novel functional molecules. While further experimental characterization is needed, this guide provides a solid foundation for researchers and developers interested in exploring the chemistry and applications of this intriguing molecule.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Structural Elucidation of 4-nitro-5-(trifluoromethyl)-1H-pyrazole

Introduction: Navigating the Structural Complexity of a Highly Functionalized Heterocycle

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, valued for its diverse biological activities.[1] The introduction of potent electron-withdrawing groups, such as a nitro (NO₂) moiety at the C4 position and a trifluoromethyl (CF₃) group at C5, creates the compound 4-nitro-5-(trifluoromethyl)-1H-pyrazole. This substitution pattern dramatically influences the molecule's electronic properties, reactivity, and potential biological interactions. However, these same features present distinct challenges for unambiguous structural elucidation.

This technical guide provides a comprehensive, multi-technique strategy for the definitive characterization of this compound. We will move beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation. The narrative follows an integrated approach, demonstrating how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) synergize to build a structural hypothesis, which is then unequivocally confirmed by single-crystal X-ray crystallography. This self-validating workflow ensures the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the primary tool for mapping the covalent framework of the molecule in solution. A multi-nuclear (¹H, ¹³C, ¹⁹F) approach is essential to characterize all components of this compound.

The ¹H NMR Spectrum: Locating the Protons

The ¹H NMR spectrum is expected to be relatively simple, featuring two key signals:

-

H-3 Proton: A single proton is attached to the pyrazole ring at the C3 position. Due to the strong electron-withdrawing effects of the adjacent C4-nitro group and the overall electron-deficient nature of the ring, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region (δ ≈ 8.0–9.0 ppm). In related 4-nitropyrazole systems, this proton appears around 8.50 ppm.[2]

-

N-H Proton: The proton on the N1 nitrogen is subject to tautomeric exchange and intermolecular hydrogen bonding.[3] This typically results in a broad singlet (δ ≈ 13.0–15.0 ppm), the chemical shift and broadness of which are highly dependent on solvent, concentration, and temperature.[4][5] In many cases, this signal can be so broad that it is difficult to distinguish from the baseline.[4]

The ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments:

-

Pyrazole Ring Carbons (C3, C4, C5):

-

C3: This carbon, bonded to the H-3 proton, will appear as a standard singlet.

-

C4: Attached to the nitro group, this carbon's resonance will be influenced by the quadrupolar nitrogen of the NO₂ group and the overall electron-withdrawing environment.

-

C5: Bonded to the CF₃ group, this carbon will exhibit a characteristic quartet splitting pattern due to through-bond coupling with the three fluorine atoms (¹JC-F ≈ 265–275 Hz).[5] The trifluoromethyl group's influence will also shift this carbon's resonance significantly.[3]

-

-

Trifluoromethyl Carbon (CF₃): This carbon will also appear as a prominent quartet due to the large one-bond C-F coupling (¹JC-F), with a chemical shift typically around δ 115-125 ppm.[5][6]

The ¹⁹F NMR Spectrum: The Trifluoromethyl Signature

¹⁹F NMR is a highly sensitive and specific technique for observing the trifluoromethyl group. A single, sharp signal is expected for the three equivalent fluorine atoms. The chemical shift for a CF₃ group on a pyrazole ring typically appears in the range of δ -60 to -70 ppm relative to a CFCl₃ standard.[6][7]

Advanced 2D NMR for Unambiguous Assignment

While the 1D spectra provide a strong foundation, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for irrefutable assignment.

-

HSQC: Correlates carbons directly to their attached protons. This would show a clear cross-peak between the H-3 signal and the C3 signal.

-

HMBC: Reveals longer-range (2-3 bond) correlations. This is the most powerful tool for piecing together the molecular puzzle. Key expected correlations include:

-

The H-3 proton showing correlations to C4 and C5 .

-

The N-H proton showing correlations to C3 and C5 .[4]

-

The following diagram illustrates the workflow for using these NMR techniques to build the structural framework.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for pyrazoles) in a 5 mm NMR tube.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to lower sensitivity, a larger number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are typically required.[2]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. This is a high-sensitivity nucleus and requires fewer scans than ¹³C NMR.

-

2D NMR Acquisition: Run standard hsqced and hmbcgp (or equivalent) pulse sequences. Optimize the HMBC experiment for an expected long-range coupling constant of 8-10 Hz.[4]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal (e.g., DMSO-d₆ at δ 2.50 and 39.52 ppm, respectively) and the ¹⁹F spectrum to an external standard (e.g., CFCl₃).[6]

Vibrational Spectroscopy (FT-IR): Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of their presence.

Expected Frequencies and Assignments

The FT-IR spectrum should display several characteristic absorption bands:

-

N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹, indicative of the hydrogen-bonded N-H group of the pyrazole ring.[2][8]

-

N-O Stretches (Nitro Group): Two strong and distinct bands are the hallmark of the NO₂ group.[9]

-

C-F Stretches (Trifluoromethyl Group): Strong, intense absorptions are expected in the 1350-1100 cm⁻¹ region, often appearing as multiple sharp bands.[5]

-

Pyrazole Ring Vibrations: C=N and C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region.[10][11]

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid compound placed directly on the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence.

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF or Orbitrap) is indispensable. It measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula. For C₄H₂F₃N₃O₂, the expected exact mass can be calculated and compared to the experimental value (typically within 5 ppm error) to confirm the molecular formula.

Fragmentation Pathway Analysis

Electron Ionization (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in a predictable manner. A plausible fragmentation pattern for this compound would involve:

-

Loss of a nitro group (-NO₂, 46 Da).

-

Loss of a trifluoromethyl radical (-CF₃, 69 Da).

-

Cleavage of the pyrazole ring, often involving the loss of HCN (27 Da), a characteristic fragmentation for pyrazoles.[12]

The analysis of these fragments provides a fingerprint that supports the proposed connectivity.

Protocol: Mass Spectrometric Analysis

-

Sample Preparation: For HRMS, dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (HRMS): Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Data Acquisition (Fragmentation): If using GC-MS, utilize an EI source. If using LC-MS/MS, perform a product ion scan on the parent mass to induce fragmentation.[13]

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical value. Propose structures for the major fragment ions observed.[12]

Single-Crystal X-ray Crystallography: The Definitive Confirmation

While the combination of NMR, IR, and MS provides a robust structural hypothesis, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. It provides a precise 3D map of atomic positions and bond connectivities.

From Crystal to Structure: The Methodological Core

The process involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data as the crystal is rotated in a high-intensity X-ray beam, and then using computational methods to solve and refine the structure.[14]

Anticipated Structural Features

Analysis of the crystal structure of similar compounds, such as ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, provides insight into expected features.[15][16]

-

Planarity: The pyrazole ring is expected to be essentially planar.

-

Bond Lengths and Angles: The C-NO₂ and C-CF₃ bond lengths will reflect the electronic nature of the substituents.

-

Intermolecular Interactions: The N-H group is a strong hydrogen bond donor, and the nitro group oxygens are strong acceptors. Therefore, extensive N-H···O=N hydrogen bonding networks are expected to dominate the crystal packing, linking molecules into chains or sheets.[8]

The diagram below outlines the crystallographic workflow.

Protocol: X-ray Diffraction Analysis

-

Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane).[15]

-

Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data on a modern diffractometer, typically using Mo Kα radiation and cooling the crystal in a nitrogen stream (~100 K) to minimize thermal motion.[14]

-

Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or intrinsic phasing (e.g., with SHELXT). Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[8]

-

Validation and Analysis: Validate the final structure using tools like PLATON and analyze bond lengths, angles, and intermolecular interactions.

An Integrated Strategy for Validated Elucidation

The true power of this approach lies in the integration of all data. The molecular formula from HRMS must match the atom count from NMR and X-ray. The functional groups identified by IR must be present in the NMR and X-ray structures. The connectivity established by 2D NMR must be identical to that found in the crystal structure. This cross-validation creates a self-consistent and irrefutable structural assignment.

Summary of Expected Spectroscopic and Crystallographic Data

The table below consolidates the expected analytical data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | H-3 Chemical Shift (δ) | ~8.0–9.0 ppm (singlet) |

| N-H Chemical Shift (δ) | ~13.0–15.0 ppm (broad singlet) | |

| ¹³C NMR | C5 Chemical Shift (δ) | Quartet, ¹JC-F ≈ 265–275 Hz |

| CF₃ Chemical Shift (δ) | ~115–125 ppm (quartet, ¹JC-F ≈ 265–275 Hz) | |

| ¹⁹F NMR | CF₃ Chemical Shift (δ) | ~ -60 to -70 ppm (singlet) |

| FT-IR | N-H Stretch (cm⁻¹) | 3100–3500 (broad) |

| N-O Asymmetric Stretch (cm⁻¹) | 1550–1475 (strong) | |

| N-O Symmetric Stretch (cm⁻¹) | 1360–1290 (strong) | |

| C-F Stretches (cm⁻¹) | 1350–1100 (strong, sharp) | |

| HRMS | Molecular Formula | C₄H₂F₃N₃O₂ (Confirmed within 5 ppm) |

| X-ray | Key Interaction | Intermolecular N-H···O=N hydrogen bonding |

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Secure Verification [vinar.vin.bg.ac.rs]

- 16. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Trifluoromethylated Nitropyrazoles: A Technical Guide for Drug Discovery Professionals

Preamble: The Strategic Convergence of Three Pharmacophores

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities. The strategic incorporation of specific functional groups onto this heterocyclic core has consistently yielded compounds with enhanced potency and refined pharmacological profiles. This guide delves into the synergistic triad of the pyrazole ring, the trifluoromethyl group (-CF3), and the nitro group (-NO2), a combination that engenders a unique class of molecules: trifluoromethylated nitropyrazoles.

The trifluoromethyl group, a bioisostere of the methyl group, is a cornerstone of contemporary drug design. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Concurrently, the nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore known to modulate electronic properties and participate in crucial biological interactions, often acting as a prodrug element or a key binding motif. The convergence of these three components—the pyrazole nucleus and the trifluoromethyl and nitro substituents—creates a chemical space ripe for the discovery of novel therapeutic and agrochemical agents. This technical guide will provide an in-depth exploration of the synthesis, multifaceted biological activities, and experimental evaluation of this promising class of compounds.

I. Synthetic Strategies: Forging the Trifluoromethylated Nitropyrazole Core

The synthesis of trifluoromethylated nitropyrazoles necessitates a strategic and often multi-step approach, leveraging established methodologies for pyrazole ring formation and subsequent functionalization. The causality behind the chosen synthetic route is dictated by the desired substitution pattern on the pyrazole ring.

A. General Synthesis of the Pyrazole Ring

A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For trifluoromethylated pyrazoles, a common precursor is a trifluoromethyl-β-diketone.

Experimental Protocol: Synthesis of a Generic 3-Trifluoromethylpyrazole

-

Reaction Setup: To a solution of a trifluoromethyl-β-diketone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.0-1.2 eq.).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole derivative.

Logical Relationship: Pyrazole Synthesis

Caption: General synthetic scheme for the formation of a trifluoromethylated pyrazole core.

B. Introduction of the Nitro Group

The nitration of the pre-formed trifluoromethylated pyrazole ring is a critical step. The regioselectivity of this electrophilic substitution reaction is governed by the electronic properties of the existing substituents on the pyrazole ring.

Experimental Protocol: Nitration of a Trifluoromethylated Pyrazole

-

Reaction Setup: The trifluoromethylated pyrazole is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled in an ice bath.

-

Nitrating Agent: A nitrating agent, such as concentrated nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining a low temperature (0-5 °C).

-

Reaction Monitoring: The reaction is stirred at low temperature for a specified duration, with completion monitored by TLC.

-

Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The solid is collected by filtration, washed with cold water until neutral, and then dried. Further purification can be achieved by recrystallization.

II. A Spectrum of Biological Activities: From Microbes to Pests

Trifluoromethylated nitropyrazoles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for development in various sectors of the life sciences.

A. Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Trifluoromethylated pyrazoles, including nitro-substituted derivatives, have shown significant potential in this arena.

In a study exploring N-(trifluoromethyl)phenyl substituted pyrazole derivatives, a compound bearing a nitro substituent displayed moderate activity against a panel of bacteria[1]. These compounds have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and can prevent the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis[1][2]. Some derivatives were even more effective than the control antibiotic vancomycin in eradicating preformed biofilms[1][2]. Investigations into their mechanism of action suggest that they may have a broad range of inhibitory effects, pointing to targets that affect global bacterial cell function[2][3].

| Compound Type | Bacterial Strains | Activity | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazole with nitro group | Various bacteria | Moderate antibacterial activity | [1] |

| Trifluoromethyl-substituted pyrazoles | MRSA, Enterococcus faecalis | Biofilm inhibition and eradication | [1][2] |

B. Insecticidal and Molluscicidal Activity

The agricultural sector is in constant need of effective and selective pesticides. Trifluoromethylated pyrazoles have emerged as a significant class of insecticides, with some nitro-containing analogs showing notable efficacy.

A series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have exhibited good insecticidal activities against various lepidopteran pests[4]. One particular derivative containing a nitro group at the meta position of a phenyl ring demonstrated significant anti-locust activity[5]. The mechanism of action for many pyrazole-based insecticides involves the disruption of the central nervous system of insects, often by targeting gamma-aminobutyric acid (GABA)-gated chloride channels[5].

Furthermore, newly synthesized 5-trifluoromethyl-phenylpyrazolone derivatives have demonstrated potent molluscicidal activity against land snails, with some compounds surpassing the efficacy of the commercial molluscicide methomyl[6].

| Compound Class | Target Pest | Noteworthy Activity | Reference |

| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Lepidopteran pests | Good insecticidal activity | [4] |

| Pyrazole derivative with a nitro group | Locusts | Notable anti-locust activity | [5] |

| 5-trifluoromethyl-phenylpyrazolones | Land snails | Potent molluscicidal activity | [6] |

Workflow: From Synthesis to Bioactivity Screening

Caption: A streamlined workflow from the synthesis of trifluoromethylated nitropyrazoles to their diverse biological evaluations.

C. Antiparasitic Activity

Neglected tropical diseases caused by parasites continue to be a major global health concern. Research into trifluoromethylated pyrazoles has revealed their potential as antiparasitic agents.

A study on trifluoromethylated pyrazole hybrids demonstrated that the presence of a nitro group at the para-position of an N-aryl substituent was important for activity against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively[7][8][9]. This highlights the critical role of the nitro group's electronic and steric properties in the interaction with parasitic targets[7][8][9]. Other nitropyrazole derivatives have also shown activity similar to metronidazole against Trichomonas vaginalis and Entamoeba invadens[10].

| Compound Type | Parasite | Key Finding | Reference |

| Trifluoromethylated N-aryl pyrazole with a para-nitro group | Leishmania amazonensis, Trypanosoma cruzi | Nitro group is important for activity | [7][8][9] |

| Nitropyrazole derivatives | Trichomonas vaginalis, Entamoeba invadens | Activity comparable to metronidazole | [10] |

D. Anticancer Activity

The search for novel anticancer agents is a continuous effort in drug discovery. Pyrazole derivatives have been extensively investigated for their antiproliferative and cytotoxic activities[11][12]. While direct evidence for trifluoromethylated nitropyrazoles is emerging, the closely related 4-nitroso-3-trifluoromethylpyrazoles have shown potential anticancer activity against HeLa cells[13]. This suggests that the introduction of a nitrogen-oxygen functional group at the 4-position of the trifluoromethylated pyrazole ring is a promising strategy for developing new anticancer therapeutics. The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell signaling pathways[11].

E. Herbicidal Activity

In agriculture, the development of new herbicides is crucial for weed management. Trifluoromethylated pyrazoles have been identified as potent herbicidal agents. The introduction of a trifluoromethyl group is known to enhance herbicidal activity due to increased lipophilicity and stability[14]. While specific studies focusing on the herbicidal activity of trifluoromethylated nitropyrazoles are less common, the structural features are present in broader classes of herbicidal pyrazoles. For instance, studies on related pyrazole derivatives have shown that electron-withdrawing groups can influence herbicidal efficacy[15][16].

III. Future Directions and Conclusion

The convergence of the pyrazole scaffold with trifluoromethyl and nitro groups presents a compelling strategy for the development of novel bioactive molecules. The existing body of research, though somewhat fragmented, clearly indicates the significant potential of trifluoromethylated nitropyrazoles in the fields of medicine and agriculture. Their demonstrated efficacy against bacteria, insects, parasites, and potentially cancer cells, underscores the value of this chemical class.

Future research should focus on the systematic synthesis and evaluation of a broader library of trifluoromethylated nitropyrazoles to establish comprehensive structure-activity relationships. A deeper investigation into their mechanisms of action will be crucial for optimizing their therapeutic and agrochemical potential. The self-validating nature of the described protocols, from synthesis to biological screening, provides a robust framework for researchers to build upon. As our understanding of the intricate biological interactions of these molecules grows, so too will our ability to harness their power for the betterment of human health and agricultural productivity.

IV. References

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. --INVALID-LINK--

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. --INVALID-LINK--

-

Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Journal of the Chinese Chemical Society. --INVALID-LINK--

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Semantic Scholar. --INVALID-LINK--

-

Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. --INVALID-LINK--

-

Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry. --INVALID-LINK--

-

Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Frontiers in Pharmacology. --INVALID-LINK--

-

Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate. --INVALID-LINK--

-

Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center (CNCB-NGDC). --INVALID-LINK--

-

Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. Chemistry – An Asian Journal. --INVALID-LINK--

-

Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate. --INVALID-LINK--

-

Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. ResearchGate. --INVALID-LINK--

-

Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. PMC - PubMed Central. --INVALID-LINK--

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure. --INVALID-LINK--

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. --INVALID-LINK--

-

Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. PubMed. --INVALID-LINK--

-

Some biologically active trifluoromethylated pyrazoles. ResearchGate. --INVALID-LINK--

-

Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. Scilit. --INVALID-LINK--

-

Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. ResearchGate. --INVALID-LINK--

-

Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. ResearchGate. --INVALID-LINK--

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. --INVALID-LINK--

-

Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. --INVALID-LINK--

-

Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ResearchGate. --INVALID-LINK--

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. --INVALID-LINK--

-

Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. PubMed. --INVALID-LINK--

-

Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. PubMed Central. --INVALID-LINK--

-

Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PubMed Central. --INVALID-LINK--

-

Insecticidal and repellent properties of novel trifluoromethylphenyl amides III. PubMed. --INVALID-LINK--

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. --INVALID-LINK--

-

A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports. --INVALID-LINK--

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]

- 8. Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Fluorinated Nitropyrazoles

An In-depth Technical Guide to the Synthesis of 4-nitro-5-(trifluoromethyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its value is significantly enhanced through strategic functionalization. The incorporation of a trifluoromethyl (-CF3) group can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the nitro (-NO2) group, a powerful electron-withdrawing entity, not only modulates the electronic properties of the heterocyclic ring but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amino group.

This guide provides a comprehensive technical overview of a proposed synthetic pathway for this compound, a molecule of significant interest for drug discovery and materials science. While a singular "discovery" paper for this specific compound is not prominent in the literature, its synthesis can be logically derived from established, robust methodologies for pyrazole construction and functionalization. This document, therefore, serves as a practical manual for researchers, outlining the strategic considerations, detailed experimental protocols, and validation techniques required for its successful preparation.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis

The key to a successful synthesis lies in a logical deconstruction of the target molecule into readily available starting materials. The retrosynthetic analysis for this compound reveals a strategic pathway that prioritizes the early introduction of the critical trifluoromethyl group and the late-stage, regioselective installation of the nitro group.

Caption: Retrosynthetic pathway for the target molecule.

This analysis suggests a two-step forward synthesis:

-

Pyrazole Ring Formation: A cyclocondensation reaction between a trifluoromethylated 1,3-dicarbonyl compound, such as 1,1,1-trifluoro-2,4-pentanedione (TFPD), and hydrazine to form the 5-(trifluoromethyl)-1H-pyrazole core.

-

Regioselective Nitration: The subsequent nitration of the pyrazole ring. The electronic properties of the pyrazole ring and the directing effect of the existing trifluoromethyl group are key considerations for achieving the desired 4-nitro regioisomer.

Physicochemical and Spectroscopic Data (Predicted)

A summary of the key properties for the target compound is presented below. These values are critical for reaction monitoring and final product characterization.

| Property | Value |

| Molecular Formula | C₄H₂F₃N₃O₂ |

| Molecular Weight | 181.08 g/mol |

| Appearance (Predicted) | White to off-white crystalline solid |

| ¹H NMR (Predicted) | δ ~8.5-9.0 ppm (s, 1H, C4-H), δ ~13-15 ppm (br s, 1H, N-H) |

| ¹³C NMR (Predicted) | δ ~120-125 (q, -CF₃), ~135-140 (C5), ~140-145 (C3), ~145-150 (C4) |

| ¹⁹F NMR (Predicted) | δ ~ -60 to -65 ppm (s, 3F) |

Detailed Synthetic Protocols

The following protocols are based on established chemical principles and adapted from standard procedures for pyrazole synthesis and nitration[1][2].

Part 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole

This step involves the formation of the core pyrazole ring structure through a classic cyclocondensation reaction.

Rationale: The reaction between a 1,3-dicarbonyl compound and hydrazine is a highly reliable and efficient method for constructing the pyrazole heterocycle. Using 1,1,1-trifluoro-2,4-pentanedione ensures the trifluoromethyl group is incorporated from the outset. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction.

Experimental Workflow:

Caption: Workflow for the synthesis of the pyrazole intermediate.

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (15.4 g, 100 mmol) and 100 mL of absolute ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the stirred solution over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-(trifluoromethyl)-1H-pyrazole as a crystalline solid.

Part 2: Nitration of 5-(Trifluoromethyl)-1H-pyrazole

This final step introduces the nitro group at the C4 position of the pyrazole ring.

Rationale: The nitration of pyrazoles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid[2]. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-withdrawing trifluoromethyl group at the C5 position deactivates the ring towards electrophilic substitution but, along with the ring nitrogens, helps direct the incoming electrophile to the C4 position, leading to the desired regioisomer.

Experimental Workflow:

Caption: Workflow for the nitration of the pyrazole intermediate.

Step-by-Step Protocol:

-

In a 100 mL flask, carefully add concentrated sulfuric acid (20 mL) and cool it to 0°C in an ice-salt bath.

-

Slowly add concentrated nitric acid (10 mL) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.

-

To this nitrating mixture, add the 5-(trifluoromethyl)-1H-pyrazole (7.5 g, 50 mmol) in small portions over 30 minutes, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a pure crystalline solid.

Validation and Characterization

To ensure the trustworthiness of this protocol, the identity and purity of the final product must be confirmed through a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure, including the position of the nitro group and the integrity of the trifluoromethyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the strong asymmetric and symmetric stretches of the N-O bonds in the nitro group (typically around 1550 and 1350 cm⁻¹).

-

Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.

Safety Considerations

-

Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Nitration Reactions: Nitration reactions are exothermic and can proceed uncontrollably if not properly cooled. Maintain strict temperature control throughout the addition of reagents.

-

Trifluoromethyl Compounds: While generally stable, some fluorinated compounds can release hazardous fumes upon decomposition. Handle with care in a ventilated area.

Conclusion and Future Outlook

The synthetic pathway detailed in this guide provides a logical, robust, and reproducible method for the preparation of this compound. By leveraging well-established principles of heterocyclic chemistry, this protocol offers researchers a clear roadmap to access a valuable building block. The unique combination of the pyrazole core, a nitro group, and a trifluoromethyl moiety makes this compound a highly attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Future work could involve exploring the rich downstream chemistry of the nitro group, for instance, its reduction to an amine, opening pathways to a diverse library of new chemical entities.

References

An In-Depth Technical Guide to 4-nitro-5-(trifluoromethyl)-1H-pyrazole for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

CAS Number: 1046462-99-0 Molecular Formula: C₄H₂F₃N₃O₂ Molecular Weight: 181.07 g/mol IUPAC Name: 4-nitro-5-(trifluoromethyl)-1H-pyrazole Canonical SMILES: C1=C(C(=NN1)C(F)(F)F)--INVALID-LINK--[O-]

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrazole core with a strongly electron-withdrawing trifluoromethyl group and a nitro group, confer distinct chemical properties and biological activities.

Table 1: Key Identifiers and Computed Properties

| Identifier | Value |

| CAS Number | 1046462-99-0 |

| Molecular Formula | C₄H₂F₃N₃O₂ |

| Molecular Weight | 181.07 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=NN1)C(F)(F)F)--INVALID-LINK--[O-] |

| Appearance | Off-white to light yellow solid[1] |

Synthesis and Chemical Reactivity

The synthesis of this compound involves the strategic introduction of a nitro group onto a trifluoromethyl-substituted pyrazole precursor. While a specific, detailed protocol for its direct synthesis is not extensively documented in publicly available literature, its preparation can be inferred from established methods for the nitration of pyrazoles and the synthesis of trifluoromethylated heterocycles.

Conceptual Synthesis Workflow

The synthesis logically proceeds through two key stages: the formation of the 5-(trifluoromethyl)-1H-pyrazole core, followed by its regioselective nitration.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Nitration of Pyrazoles (General Procedure)

The nitration of pyrazoles typically occurs at the C4 position due to the directing effects of the nitrogen atoms in the ring. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. The mixture should be prepared fresh and handled with extreme caution due to its highly corrosive nature.

-

Dissolution of the Starting Material: Dissolve the precursor, 5-(trifluoromethyl)-1H-pyrazole, in a suitable solvent that is inert to the nitrating conditions, or in an excess of the strong acid if applicable.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of the pyrazole derivative while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product may precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

-

The use of a strong acid mixture (HNO₃/H₂SO₄) is essential for the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[2][3][4]

-

Low-temperature control is crucial to prevent over-nitration and decomposition of the pyrazole ring, which can be sensitive to harsh reaction conditions.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a signal for the C3-H proton and a broad signal for the N-H proton. The chemical shift of the C3-H proton would be influenced by the electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the three carbon atoms of the pyrazole ring and the carbon of the trifluoromethyl group. The chemical shifts will be significantly affected by the attached functional groups.

IR Spectroscopy

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-F stretching (trifluoromethyl group): Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the nitro group and fragments related to the trifluoromethyl group.

Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[5][6][7][8] The incorporation of both a trifluoromethyl group and a nitro group into the pyrazole ring of this compound makes it a valuable building block for the synthesis of novel drug candidates with a wide range of potential therapeutic applications.

Rationale for Use in Medicinal Chemistry

-

Pyrazole Core: The pyrazole ring is a versatile scaffold that can be readily functionalized to interact with various biological targets. It is known to be metabolically stable.[6]

-

Trifluoromethyl Group: The CF₃ group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][9]

-

Nitro Group: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule and participate in hydrogen bonding interactions with biological targets. Nitroaromatic compounds are also known to have antimicrobial and anticancer activities.[10][11]

Potential Therapeutic Areas

Derivatives of this compound are being investigated for a variety of therapeutic applications, including:

-

Antimicrobial Agents: The combination of the pyrazole ring and a nitro group is a common feature in many antimicrobial compounds.[10][11]

-

Anticancer Agents: Pyrazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[12]

-

Anti-inflammatory Agents: Substituted pyrazoles are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[10]

Caption: Potential therapeutic applications of this compound derivatives.

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of the experiment.

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a respirator may be required.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[11]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for the development of new chemical entities in drug discovery. Its unique combination of a pyrazole core with electron-withdrawing trifluoromethyl and nitro groups provides a platform for the synthesis of compounds with diverse and potent biological activities. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-nitro-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Introduction

4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of both a strongly electron-withdrawing nitro group and a trifluoromethyl group on the pyrazole core imparts unique electronic properties and potential for diverse chemical transformations. These characteristics make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] A precise and comprehensive spectroscopic characterization is therefore essential for verifying its molecular structure, assessing its purity, and understanding its chemical behavior.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound. As a self-validating framework, this document synthesizes foundational spectroscopic principles with data from closely related analogues to present a predictive but scientifically grounded analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral outcomes.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of substituents on the pyrazole ring dictates its spectroscopic signature. The following diagram illustrates the molecular structure and the key atoms for spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

Expertise & Experience: Causality Behind Experimental Choices

For a compound with both fluorine and hydrogen, specialized NMR experiments are chosen. A standard ¹H NMR experiment will reveal the proton on the pyrazole ring and the N-H proton. Due to the coupling between fluorine and carbon, a ¹³C NMR spectrum is typically acquired with ¹H decoupling to simplify the spectrum and enhance signal-to-noise. Furthermore, a ¹⁹F NMR experiment is crucial for confirming the trifluoromethyl group. Deuterated solvents like DMSO-d₆ or CDCl₃ are chosen based on the compound's solubility; DMSO-d₆ is often preferred for pyrazoles due to its ability to solubilize polar compounds and slow down the exchange of the N-H proton.[3]

¹H NMR Spectroscopy

-

N-H Proton: The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-14 ppm), the exact position being dependent on the solvent and concentration.[3]

-

C3-H Proton: There is a single proton attached to the pyrazole ring at the C3 position. Due to the electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups, this proton is expected to be significantly deshielded, appearing at a downfield region (likely δ 8.0-9.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three distinct signals for the pyrazole ring carbons and one for the trifluoromethyl carbon.

-

C3, C4, and C5: These carbons will have characteristic chemical shifts influenced by the substituents. The C4 carbon, bonded to the nitro group, is expected to be significantly downfield. The C5 carbon, attached to the CF₃ group, will also be downfield and will exhibit splitting due to coupling with the fluorine atoms (¹JC-F).[4] The C3 carbon will be the most upfield of the ring carbons.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JC-F ≈ 270-280 Hz).[3]

¹⁹F NMR Spectroscopy

A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This will appear as a singlet in a proton-decoupled spectrum.

Predicted NMR Data Summary

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H NMR | NH | 10.0 - 14.0 | Broad Singlet | - |

| ¹H NMR | C3-H | 8.0 - 9.0 | Singlet | - |

| ¹³C NMR | C 3 | ~130 - 140 | Singlet | - |

| ¹³C NMR | C 4-NO₂ | ~145 - 155 | Singlet | - |

| ¹³C NMR | C 5-CF₃ | ~115 - 125 | Quartet (q) | ¹JC-F ≈ 270-280 |

| ¹³C NMR | C F₃ | ~120 - 130 | Quartet (q) | ¹JC-F ≈ 270-280 |

| ¹⁹F NMR | CF ₃ | ~ -60 to -70 | Singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by observing their characteristic vibrational frequencies.

Expertise & Experience: Interpreting the Spectrum

For this compound, the most informative regions of the IR spectrum will be those corresponding to the N-H, C-H, N-O, and C-F bond vibrations. The presence of strong, characteristic bands for the nitro group is a key diagnostic feature.[5]

Key IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

| N-H Stretch | 3100 - 3500 | A broad band is expected, indicative of hydrogen bonding in the solid state.[6] |

| C-H Stretch (Aromatic) | 3000 - 3100 | A weak to medium band corresponding to the C3-H stretch. |

| N-O Stretch (Asymmetric) | 1500 - 1560 | A strong absorption characteristic of the nitro group.[6][7] |

| N-O Stretch (Symmetric) | 1300 - 1360 | A strong absorption characteristic of the nitro group.[6][7] |

| C=N Stretch (Ring) | 1580 - 1650 | Characteristic of the pyrazole ring.[6] |

| C-F Stretch | 1100 - 1300 | One or more strong bands are expected for the C-F bonds of the trifluoromethyl group.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expertise & Experience: Predicting Fragmentation

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals such as NO₂, NO, and CF₃.[8] The relative abundance of the fragment ions can provide clues about the stability of different parts of the molecule.

Expected Mass Spectrometry Data

| m/z Value | Proposed Fragment | Notes |

| ~195 | [M]⁺ | Molecular ion peak for C₄H₂F₃N₃O₂. |

| ~149 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |

| ~126 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

Experimental Protocols

The following are standardized, self-validating protocols for the spectroscopic analysis of this compound.

Workflow for Spectroscopic Characterization

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 5. acrhem.org [acrhem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Nitropyrazole Derivatives

Abstract

Nitropyrazole derivatives represent a versatile class of nitrogen-rich heterocyclic compounds with a remarkable breadth of potential applications. Characterized by their inherent energetic properties, tunable electronic characteristics, and capacity for diverse functionalization, these molecules are at the forefront of research in multiple scientific domains. This technical guide provides an in-depth exploration of promising research avenues for nitropyrazole derivatives, moving beyond their well-established role as energetic materials to delve into their burgeoning potential in medicinal chemistry and materials science. We will examine the underlying scientific principles that make these compounds attractive candidates for novel applications, present detailed synthetic considerations, and outline future research trajectories for scientists and drug development professionals.

Introduction: The Intrinsic Versatility of the Nitropyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. The introduction of one or more nitro (-NO2) groups onto this scaffold dramatically alters its physicochemical properties, leading to a unique combination of high density, positive heat of formation, and thermal stability.[1][2] These characteristics have historically driven their investigation as high-energy-density materials (HEDMs).[3] However, the electron-withdrawing nature of the nitro group also significantly influences the molecule's reactivity and potential for intermolecular interactions, opening doors to a host of other applications.

The position and number of nitro groups on the pyrazole ring, along with substitution at the N1 position, allow for fine-tuning of properties such as melting point, sensitivity, and biological activity.[4] This inherent tunability is a key theme that will be explored throughout this guide.

Frontier in Energetic Materials: Beyond TNT

The quest for energetic materials that offer superior performance and enhanced safety profiles compared to traditional explosives like 2,4,6-trinitrotoluene (TNT) is a major driver of nitropyrazole research.[5] Nitropyrazole derivatives are attractive candidates due to their high nitrogen content, which leads to the generation of environmentally benign N2 gas upon decomposition, and their often lower sensitivity to impact and friction.[1]

Melt-Castable Explosives